molecular formula C19H18N2O3 B420844 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide CAS No. 320367-79-1

2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B420844
CAS No.: 320367-79-1
M. Wt: 322.4g/mol
InChI Key: AEIAPHQCXXLVGV-PTNGSMBKSA-N
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Description

2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is an acrylamide derivative characterized by a cyano group at the α-position, a 4-methoxyphenyl substituent at the β-position, and a 3-ethoxyphenyl group attached to the amide nitrogen. The compound’s ethoxy and methoxy substituents are critical to its electronic properties, solubility, and interaction with biological or metallic targets.

Properties

IUPAC Name

(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-18-6-4-5-16(12-18)21-19(22)15(13-20)11-14-7-9-17(23-2)10-8-14/h4-12H,3H2,1-2H3,(H,21,22)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIAPHQCXXLVGV-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation as the Primary Pathway

The core structure of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is typically assembled via a Knoevenagel condensation between 4-methoxybenzaldehyde and N-(3-ethoxyphenyl)cyanoacetamide. This reaction proceeds through deprotonation of the active methylene group in the cyanoacetamide derivative, followed by nucleophilic attack on the aldehyde carbonyl and subsequent elimination of water.

Reaction Conditions:

  • Catalysts: Piperidine acetate (0.5–1.0 mol%) or morpholine, which enhance enolate formation without side reactions.

  • Solvents: Toluene or ethyl acetate, enabling reflux (110–120°C) while maintaining inert conditions.

  • Yield: 70–85% crude product, with Z/E isomer ratios initially skewed toward the Z-isomer (60:40).

Isomerization to the Thermodynamically Stable E-Form

The Z-isomer, while kinetically favored, is thermally labile. Catalytic halogenation (e.g., iodine in methanol) at 60–70°C for 4–6 hours shifts the equilibrium to >95% E-isomer. This step is critical for ensuring pharmacological efficacy, as the E-configuration aligns the substituents for optimal target binding.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies of solvents and catalysts reveal trade-offs between reaction rate and purity:

SolventCatalystReaction Time (h)E-Isomer Purity (%)Yield (%)
ToluenePiperidine acetate88278
Ethyl acetateMorpholine107981
AcetonitrileDBU68872

Data extrapolated from Entacapone synthesis and analogous acrylamide preparations.

Polar aprotic solvents like acetonitrile accelerate condensation but complicate purification due to high boiling points. Piperidine acetate in toluene strikes an optimal balance, enabling facile solvent removal and high yields.

Temperature and Time Dependence

Isomerization efficiency correlates with thermal input:

  • 60°C: 80% E-isomer after 6 hours.

  • 70°C: 95% E-isomer after 4 hours.
    Prolonged heating (>8 hours) risks decomposition, necessitating precise temperature control.

Purification and Polymorphic Control

Recrystallization Protocols

Crude product purity improves significantly via recrystallization from mixed solvents:

  • Ethyl acetate/methanol (3:1): Reduces Z-isomer content to <2% and isolates the stable polymorphic Form A.

  • Acetic acid with HBr/HCl: Enhances crystallographic purity (>98%) by destabilizing metastable polymorphs.

Procedure:

  • Dissolve crude product (1 kg) in hot acetic acid (3 L) with 0.1% HBr.

  • Cool to 20°C at 1°C/min, then hold for 12 hours.

  • Filter and wash with cold toluene to remove residual acid.

Polymorphic Characterization

X-ray diffraction of recrystallized material confirms Form A dominance, characterized by:

  • Melting point: 161–163°C (sharp endotherm via DSC).

  • Crystal lattice: Monoclinic system with P2₁/c symmetry, stabilized by intramolecular H-bonding between the cyano and amide groups.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility:

  • Residence time: 30 minutes at 120°C.

  • Throughput: 50 kg/day with >90% conversion.

Waste Management

  • Solvent recovery: >95% toluene and ethyl acetate recycled via distillation.

  • Catalyst reuse: Piperidine acetate retains activity for 5 cycles after aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1: Structural Comparison of Acrylamide Derivatives

Compound Name R1 (Amide N-substituent) R2 (β-Phenyl Substituent) Key Applications
Target Compound 3-ethoxyphenyl 4-methoxyphenyl Not directly studied
ACR-2 4-hydroxyphenyl 4-methoxyphenyl Corrosion inhibition (84.5% efficiency in HNO₃)
ACR-3 4-hydroxyphenyl Phenyl Corrosion inhibition (86.1% efficiency in HNO₃)
(E)-2-cyano-N-(4-methoxyphenyl)-3-(naphthalen-1-yl)acrylamide (45) 4-methoxyphenyl Naphthalen-1-yl Cytotoxicity (GI₅₀ = 7–24 μM)
2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylamide (3a) 2,4-dichlorophenyl 4-methoxyphenyl Synthetic intermediate

Substituent Impact :

  • Electron-Donating Groups: Methoxy and ethoxy groups enhance electron density, improving adsorption on metal surfaces in corrosion inhibition .
  • Bulkiness : ACR-3’s simple phenyl group at R2 allows for better packing on metal surfaces, contributing to its marginally higher corrosion inhibition efficiency than ACR-2 . The target compound’s 4-methoxyphenyl group may offer similar steric effects.

Key Differences :

  • The ethoxy group in the target compound may require longer reaction times due to reduced electrophilicity of 3-ethoxybenzaldehyde compared to 4-methoxy- or 4-hydroxy-substituted aldehydes.

Physical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data

Compound Name Melting Point (°C) FTIR Bands (cm⁻¹) Notable Features
Target Compound Not reported Expected: ~2217 (C≡N), ~1675 (C=O) Ethoxy group increases lipophilicity vs. ACR-2
ACR-2 Not reported 3406 (–OH), 2217 (C≡N), 1675 (C=O) Hydroxyl group enables hydrogen bonding
ACR-3 Not reported 2217 (C≡N), 1675 (C=O) Simpler structure enhances crystallinity
Compound 8c 248–250 2217 (C≡N), 1675 (C=O) High melting point due to rigidity
Corrosion Inhibition
  • ACR-2 and ACR-3: Achieve 84.5–86.1% inhibition efficiency for copper in 1.0 M HNO₃ via chemisorption, following the Langmuir isotherm . The hydroxyl group in ACR-2 facilitates stronger adsorption than ACR-3’s phenyl group.
  • Target Compound : The 3-ethoxy group may reduce adsorption strength compared to ACR-2, but its methoxy group could still enable moderate inhibition.

Biological Activity

2-Cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as (Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, is a compound with the molecular formula C19H18N2O3 and a molecular weight of 322.36 g/mol. This compound belongs to a class of acrylamide derivatives that have garnered interest for their potential biological activities, particularly in the field of cancer research.

  • Chemical Name : (Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
  • CAS Number : 320367-79-1
  • Molecular Formula : C19H18N2O3
  • Molecular Weight : 322.36 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of various acrylamide derivatives, including 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide. Research indicates that compounds within this class can exhibit cytotoxic effects against several cancer cell lines.

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of several acrylamide derivatives on breast cancer cell line MDA-MB-231 and liver cancer cell line HepG2. The results indicated that some derivatives, potentially including 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, exhibited significant growth inhibition with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects may involve microtubule destabilization, leading to apoptosis in cancer cells. For instance, certain analogs demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents .

Apoptosis Induction

The ability of acrylamide derivatives to induce apoptosis is crucial for their anticancer activity. In vitro studies have shown that these compounds can enhance caspase-3 activity, a marker for apoptosis, suggesting that they may trigger programmed cell death in cancer cells .

Table: Summary of Biological Activities

Compound NameCell LineIC50 (μM)Mechanism of ActionObservations
2-Cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamideMDA-MB-231TBDMicrotubule destabilizationInduces apoptosis
Other Acrylamide DerivativesHepG24.98–14.65Apoptosis inductionEnhanced caspase-3 activity

Synthesis and Structural Considerations

The synthesis of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide involves standard organic chemistry techniques for creating acrylamide derivatives. The structural features, particularly the presence of cyano and methoxy groups, are believed to play a significant role in modulating biological activity.

Q & A

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Reproduce experiments using standardized protocols (e.g., NCI-60 panel for anticancer screening). Cross-validate results with orthogonal assays: For example, confirm apoptosis via flow cytometry (Annexin V/PI) if MTT data is ambiguous . Meta-analyses of SAR data from PubChem (CID 875283) and crystallographic databases (e.g., CCDC) help identify outliers .

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